N-Ethyl(trifluoro)ethanethioamide
Description
N-Ethyl(trifluoro)ethanethioamide is a sulfur-containing organic compound characterized by an ethanethioamide backbone substituted with an N-ethyl group and a trifluoromethyl (CF₃) moiety. Thioamides are known for their reactivity and applications in medicinal chemistry, agrochemicals, and materials science due to their electron-withdrawing properties and hydrogen-bonding capabilities . The trifluoromethyl group enhances electronegativity and metabolic stability, while the N-ethyl substituent may influence lipophilicity and solubility compared to bulkier aryl groups .
Properties
CAS No. |
403479-64-1 |
|---|---|
Molecular Formula |
C4H6F3NS |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
N-ethyl-2,2,2-trifluoroethanethioamide |
InChI |
InChI=1S/C4H6F3NS/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChI Key |
XUROOOCPKLBXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects: Ethyl vs. Aryl Groups
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide ()
This compound shares the trifluoromethyl and ethanethioamide core with the target molecule but differs in its N-phenyl and ketone substituents. Key comparisons include:
- Solubility: The N-ethyl group in the target compound likely enhances solubility in nonpolar solvents compared to the aromatic phenyl group.
- Reactivity : The ketone moiety in the phenyl analog may increase electrophilicity, whereas the thioamide’s sulfur atom in the target compound could facilitate nucleophilic reactions .
Data Table 1: Substituent-Driven Properties
Functional Group Comparison: Thioamide vs. Acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives ()
These compounds feature acetamide (oxygen-based) linkages instead of thioamides. Key distinctions include:
- Electronic Effects : The CF₃ group in both compounds enhances electron-withdrawing properties, but the thioamide’s sulfur may stabilize radical intermediates more effectively.
- Biological Activity : Benzothiazole-containing acetamides () are often explored for antimicrobial or anticancer activity, whereas thioamides may exhibit unique pharmacokinetic profiles due to altered metabolism .
Fluorination Patterns: Trifluoromethyl vs. Perfluoroalkyl Chains
Ethylene Tetrafluoroethylene (ETFE) and N-Ethyl Perfluorooctane Sulfonamide (EtFOSA) ()
- Environmental Persistence : Longer perfluoroalkyl chains (e.g., in EtFOSA) are associated with bioaccumulation and toxicity, whereas the trifluoromethyl group in the target compound may offer reduced environmental persistence .
- Thermal Stability: Trifluoromethyl groups enhance thermal and oxidative stability compared to non-fluorinated analogs, a property shared with ETFE .
Data Table 2: Fluorination Impact
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